molecular formula C15H28N2O3 B14270981 (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid

(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid

Cat. No.: B14270981
M. Wt: 284.39 g/mol
InChI Key: AVLRRLRCYZTMLR-TUAOUCFPSA-N
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Description

  • Levobupivacaine is a local anesthetic used for regional anesthesia and pain management.
  • It belongs to the amide class of local anesthetics.
  • Its chemical structure consists of a piperidine ring, an amide group, and a long aliphatic chain.
  • The (2S)-stereoisomer is responsible for its pharmacological activity.
  • Preparation Methods

    • Levobupivacaine can be synthesized via several routes, including resolution of racemic bupivacaine or direct asymmetric synthesis.
    • One common method involves resolving racemic bupivacaine using chiral acids or bases.
    • Industrial production typically employs efficient synthetic processes to obtain high yields.
  • Chemical Reactions Analysis

    • Levobupivacaine undergoes various reactions:

        Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.

        Oxidation: Oxidation of the piperidine ring or the aliphatic chain.

        Reduction: Reduction of the carbonyl group.

    • Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
    • Major products include hydrolyzed or reduced derivatives.
  • Scientific Research Applications

      Anesthesia: Levobupivacaine provides long-lasting anesthesia for surgical procedures.

      Pain Management: Used in epidural and peripheral nerve blocks.

      Labor and Delivery: Provides pain relief during childbirth.

      Research: Investigated for its potential in cancer therapy and wound healing.

  • Mechanism of Action

    • Levobupivacaine blocks voltage-gated sodium channels in nerve fibers.
    • By inhibiting sodium influx, it prevents nerve depolarization and subsequent action potential propagation.
    • This leads to reversible sensory and motor blockade.
  • Comparison with Similar Compounds

      Bupivacaine: Racemic mixture; similar structure but less selective for sodium channels.

      Ropivacaine: Another enantiomer; less cardiotoxic than bupivacaine.

      Lidocaine: Different class (amide); shorter duration of action.

    Properties

    Molecular Formula

    C15H28N2O3

    Molecular Weight

    284.39 g/mol

    IUPAC Name

    (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid

    InChI

    InChI=1S/C15H28N2O3/c1-10-7-6-8-11(2)17(10)14(20)16-12(13(18)19)9-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t10-,11+,12-/m0/s1

    InChI Key

    AVLRRLRCYZTMLR-TUAOUCFPSA-N

    Isomeric SMILES

    C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)O)C

    Canonical SMILES

    CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)O)C

    Origin of Product

    United States

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